7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl group at the 7th position and a carboxylic acid group at the 2nd position.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It is suggested that similar compounds may exert their effects by binding to specific sites in the cardiovascular system .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization, suggesting a potential impact on viral replication pathways .
Result of Action
Compounds with similar structures have shown moderate antiproliferative activities against three cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial production, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid include:
- 5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the carboxylic acid group at the 2nd position and the methyl group at the 7th position makes it distinct from other triazolopyrimidines .
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-3-8-7-9-5(6(12)13)10-11(4)7/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMHCANUPPOVPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438031-05-1 |
Source
|
Record name | 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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